molecular formula C13H24N2O3 B3027127 tert-Butyl 4-propionamidopiperidine-1-carboxylate CAS No. 1233954-94-3

tert-Butyl 4-propionamidopiperidine-1-carboxylate

Cat. No.: B3027127
CAS No.: 1233954-94-3
M. Wt: 256.34
InChI Key: DRZBTHJOPQIKPQ-UHFFFAOYSA-N
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Description

Tert-Butyl 4-propionamidopiperidine-1-carboxylate, also known as TAPP, is a chemical compound that has been used in scientific research for its unique properties. TAPP is a piperidine derivative that has a tert-butyl group attached to the nitrogen atom, as well as a propionamide group attached to the piperidine ring. In

Scientific Research Applications

Synthesis of α-Amino Acids

(S)-tert-Butyl-N-tert-butoxycarbonylaziridine-2-carboxylate, a related compound, has been utilized for the synthesis of protected α-amino acids. It reacts with copper ‘catalysed’ Grignard reagents to yield these acids in moderate to good yields (Baldwin et al., 1996).

Anticancer Drug Intermediate

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. This compound is synthesized through a series of steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions (Zhang et al., 2018).

Polyamide Synthesis

The compound has been used in the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units. These polyamides are noncrystalline, soluble in polar solvents, and exhibit high thermal stability (Hsiao et al., 2000).

Protein Tyrosine Kinase Jak3 Inhibitor Synthesis

tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate is a key intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550 (Xin-zhi, 2011).

Cancer Therapeutics

Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate and its derivatives have been used in treating tumor viruses. They also serve as intermediates in synthesizing CDK9 inhibitors and Ibrutinib (Hu et al., 2019).

Mechanism of Action

The mechanism of action for “tert-Butyl 4-propionamidopiperidine-1-carboxylate” is not specified in the sources I found. It’s primarily used for research and development .

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water. In case of swallowing, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell .

Properties

IUPAC Name

tert-butyl 4-(propanoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-5-11(16)14-10-6-8-15(9-7-10)12(17)18-13(2,3)4/h10H,5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRZBTHJOPQIKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1CCN(CC1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601170668
Record name 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233954-94-3
Record name 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233954-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[(1-oxopropyl)amino]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601170668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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